9-Bromo-5-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{9-BROMO-5-[4-(TERT-BUTYL)PHENYL]-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL}PHENYL METHYL ETHER is unique due to its complex structure, which combines a bromine atom, a tert-butyl group, and a pyrazolo[1,5-c][1,3]benzoxazine core. This unique combination of functional groups and structural motifs contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27BrN2O2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
9-bromo-5-(4-tert-butylphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C27H27BrN2O2/c1-27(2,3)19-9-5-18(6-10-19)26-30-24(22-15-20(28)11-14-25(22)32-26)16-23(29-30)17-7-12-21(31-4)13-8-17/h5-15,24,26H,16H2,1-4H3 |
InChI Key |
ZDNWXLCQPHHJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
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